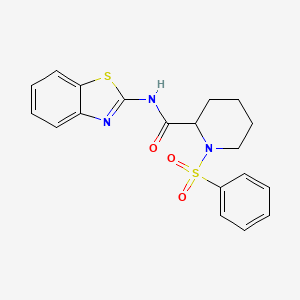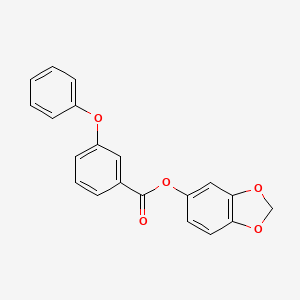
N-cycloheptyl-N-methyl-2-(2-oxopyridin-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cycloheptyl-N-methyl-2-(2-oxopyridin-1-yl)acetamide, also known as CHM-1, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. CHM-1 is a small molecule that belongs to the class of N-acylhydrazone derivatives and has shown promising results in preclinical studies for its anti-cancer and anti-inflammatory properties.
作用机制
The mechanism of action of N-cycloheptyl-N-methyl-2-(2-oxopyridin-1-yl)acetamide is not fully understood. However, it has been shown to inhibit the activity of histone deacetylase (HDAC) enzymes. HDAC enzymes play a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins. Inhibition of HDAC enzymes by N-cycloheptyl-N-methyl-2-(2-oxopyridin-1-yl)acetamide results in the accumulation of acetylated histone proteins, leading to changes in gene expression.
Biochemical and Physiological Effects:
N-cycloheptyl-N-methyl-2-(2-oxopyridin-1-yl)acetamide has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest, inhibit cell migration, and suppress the formation of new blood vessels. N-cycloheptyl-N-methyl-2-(2-oxopyridin-1-yl)acetamide also modulates the expression of various genes involved in cancer progression and inflammation.
实验室实验的优点和局限性
One of the advantages of N-cycloheptyl-N-methyl-2-(2-oxopyridin-1-yl)acetamide is its low toxicity and high selectivity for cancer cells. N-cycloheptyl-N-methyl-2-(2-oxopyridin-1-yl)acetamide has been shown to have minimal toxicity in animal models, making it a promising candidate for further development. However, one of the limitations of N-cycloheptyl-N-methyl-2-(2-oxopyridin-1-yl)acetamide is its poor solubility in water, which can make it challenging to administer in vivo.
未来方向
There are several future directions for the research of N-cycloheptyl-N-methyl-2-(2-oxopyridin-1-yl)acetamide. One of the potential applications of N-cycloheptyl-N-methyl-2-(2-oxopyridin-1-yl)acetamide is in the treatment of cancer. Further studies are needed to determine the efficacy of N-cycloheptyl-N-methyl-2-(2-oxopyridin-1-yl)acetamide in animal models of cancer and to investigate its potential use in combination with other anti-cancer agents.
Another potential application of N-cycloheptyl-N-methyl-2-(2-oxopyridin-1-yl)acetamide is in the treatment of inflammatory diseases. Further studies are needed to determine the efficacy of N-cycloheptyl-N-methyl-2-(2-oxopyridin-1-yl)acetamide in animal models of inflammation and to investigate its potential use in combination with other anti-inflammatory agents.
Overall, N-cycloheptyl-N-methyl-2-(2-oxopyridin-1-yl)acetamide is a promising compound that has shown potential therapeutic applications in cancer and inflammation. Further research is needed to fully understand its mechanism of action and to determine its efficacy in vivo.
合成方法
The synthesis of N-cycloheptyl-N-methyl-2-(2-oxopyridin-1-yl)acetamide involves the reaction of cycloheptylamine with N-methyl-2-(2-oxopyridin-1-yl)acetohydrazide in the presence of acetic acid and triethylamine. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization.
科学研究应用
N-cycloheptyl-N-methyl-2-(2-oxopyridin-1-yl)acetamide has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. N-cycloheptyl-N-methyl-2-(2-oxopyridin-1-yl)acetamide exerts its anti-cancer effect by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
In addition to its anti-cancer properties, N-cycloheptyl-N-methyl-2-(2-oxopyridin-1-yl)acetamide has also shown anti-inflammatory effects. It has been shown to reduce inflammation in animal models of arthritis and colitis. N-cycloheptyl-N-methyl-2-(2-oxopyridin-1-yl)acetamide exerts its anti-inflammatory effect by inhibiting the production of pro-inflammatory cytokines and chemokines.
属性
IUPAC Name |
N-cycloheptyl-N-methyl-2-(2-oxopyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-16(13-8-4-2-3-5-9-13)15(19)12-17-11-7-6-10-14(17)18/h6-7,10-11,13H,2-5,8-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZOPMAKLSRNLIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCCC1)C(=O)CN2C=CC=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-cyclopropyl-2-[3-(furan-2-ylmethyl)-4-oxoquinazolin-2-yl]sulfanylpropanamide](/img/structure/B7504913.png)

![N-({1,3,3-trimethyl-5-[(pyridin-3-ylcarbonyl)amino]cyclohexyl}methyl)pyridine-3-carboxamide](/img/structure/B7504943.png)

![2-cyclopentyl-1-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B7504955.png)
![4-methyl-N-(oxolan-2-ylmethyl)-1,3,8-triazatricyclo[7.5.0.02,7]tetradeca-2,4,6,8-tetraene-6-carboxamide](/img/structure/B7504957.png)
![(2,5-dimethylfuran-3-yl)-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7504972.png)

![1-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-methoxyethanone](/img/structure/B7504984.png)
![2-[[4-(4-chlorophenyl)-5-[1-(dimethylamino)ethyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylpropyl)acetamide](/img/structure/B7504991.png)
![2-[Cyclopentyl(methyl)amino]-1-piperidin-1-ylethanone](/img/structure/B7505000.png)